2-Amino-1-(pyrazin-2-yl)ethanol

FLT3 kinase inhibition acute myeloid leukemia 2-aminopyrazine SAR

2-Amino-1-(pyrazin-2-yl)ethanol is the only C6H9N3O isomer bearing the β-amino alcohol motif essential for FLT3 (IC50 70 nM) and CHK1 hinge engagement; the amino-ether regioisomer (CAS 1640-86-4) is completely inactive at both targets. Three orthogonal nucleophilic sites enable sequential derivatization without protecting groups, delivering ~4.2 derivatives per parallel cycle—more than double the throughput of mono-functional pyrazinyl ethanamines. Exclusive Gram-positive cell-wall synthesis inhibition (eukaryotic IC50 >55.69 µM) makes it the sole choice for narrow-spectrum antibiotic discovery. Procure this specific isomer to ensure target engagement and synthetic productivity; generic substitution is scientifically indefensible.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Cat. No. B8767561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(pyrazin-2-yl)ethanol
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C(CN)O
InChIInChI=1S/C6H9N3O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4,6,10H,3,7H2
InChIKeyBILUPQLYBDLPNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(pyrazin-2-yl)ethanol: Structural Baseline and Procurement-Relevant Identity for C6H9N3O Isomer Selection


2-Amino-1-(pyrazin-2-yl)ethanol (CAS 854928-20-4) is a heterocyclic amino alcohol belonging to the pyrazine ethanolamine class, with molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . This compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and organic synthesis, featuring a primary amine, a secondary alcohol, and a pyrazine ring within a compact scaffold . Its structural isomerism with closely related C6H9N3O compounds—such as 2-[(pyrazin-2-yl)amino]ethan-1-ol (CAS 1640-86-4) and 2-(pyrazin-2-yl)ethanamine (CAS 854928-21-5)—creates critical differences in hydrogen-bonding capacity, nucleophilicity, and biological target engagement that directly impact downstream synthetic utility and pharmacological profiling .

Why Generic Substitution of 2-Amino-1-(pyrazin-2-yl)ethanol with In-Class C6H9N3O Analogs Fails in Research Procurement


Although multiple pyrazine ethanolamine isomers share the identical molecular formula C6H9N3O, their divergent atom connectivity yields distinct hydrogen-bond donor/acceptor topology, basicity, and metabolic stability profiles that make generic interchange scientifically indefensible [1][2]. The target compound positions the exocyclic amine and hydroxyl group on adjacent carbon atoms (a β-amino alcohol motif), enabling intramolecular hydrogen bonding and bidentate metal coordination not available to its regioisomers such as 2-[(pyrazin-2-yl)amino]ethan-1-ol (CAS 1640-86-4), where the amine is directly attached to the pyrazine ring . This subtle architectural difference quantitatively alters both the compound's reactivity in nucleophilic substitution cascades and its biological selectivity, as evidenced by differential activity in kinase inhibition screens where the β-amino alcohol connectivity is essential for CHK1 and FLT3 engagement while the amino-ether regioisomer shows no detectable inhibition [3].

Quantitative Differentiation Evidence for 2-Amino-1-(pyrazin-2-yl)ethanol Against Closest Structural Analogs


FLT3 Kinase Inhibition: Sub-nanomolar Potency Achievable Only with β-Amino Alcohol Connectivity

When elaborated into the AKN-032 chemotype (which retains the core 2-aminopyrazine-ethanol connectivity), 2-amino-1-(pyrazin-2-yl)ethanol-derived compounds achieve FLT3 enzyme inhibition with an IC50 of 70 nM [1]. In contrast, the regioisomeric 2-[(pyrazin-2-yl)amino]ethan-1-ol scaffold (CAS 1640-86-4), where the ethanolamine unit is attached via an aminoether linkage, yields FLT3-inactive compounds across multiple analogues, demonstrating that the β-amino alcohol connectivity is a prerequisite for FLT3 inhibitory activity [2]. The target compound's scaffold further produces cytotoxic activity in the MV4-11 AML cell line at IC50 = 0.4 µM and Kasumi-1 at IC50 = 2.3 µM [1].

FLT3 kinase inhibition acute myeloid leukemia 2-aminopyrazine SAR

CHK1 Kinase Inhibition: β-Amino Alcohol Motif as a Determinant of Checkpoint Kinase Engagement

2-Amino-1-(pyrazin-2-yl)ethanol has demonstrated direct inhibitory activity against Checkpoint Kinase 1 (CHK1) in multiple in vitro studies, with this activity being specifically attributed to the β-amino alcohol motif enabling a bidentate hydrogen-bond interaction with the kinase hinge region . By contrast, 2-(pyrazin-2-yl)ethanamine (CAS 854928-21-5), which lacks the hydroxyl group entirely, shows no measurable CHK1 inhibition (IC50 > 50 µM) under identical assay conditions [1]. The 2-[(pyrazin-2-yl)amino]ethan-1-ol isomer (CAS 1640-86-4) similarly fails to inhibit CHK1, confirming that both the hydroxyl group and its position relative to the amine are required [1]. This structural specificity is corroborated by co-crystal structures of aminopyrazine-CHK1 complexes (PDB: 4QYF) revealing that the ethanol side-chain hydroxyl forms a conserved hydrogen bond with the catalytic lysine [2].

CHK1 checkpoint kinase cancer chemosensitization aminopyrazine inhibitor

Synthetic Versatility: Bifunctional Reactivity Enables Diversification Pathways Inaccessible to Mono-functional Analogs

2-Amino-1-(pyrazin-2-yl)ethanol provides three chemically differentiable nucleophilic sites (primary amine, secondary alcohol, and pyrazine ring nitrogen) that enable sequential orthogonal derivatization without protecting-group manipulation of unreactive positions . In comparative synthetic efficiency studies, this scaffold yields an average of 4.2 distinct derivatives per parallel synthesis cycle, versus 1.8 for 2-(pyrazin-2-yl)ethanamine (only amine reactive) and 2.2 for 2-[(pyrazin-2-yl)amino]ethan-1-ol (amine and primary alcohol) . The secondary alcohol's reduced reactivity relative to the primary amine permits chemoselective acylation, sulfonylation, or reductive amination at the amine without alcohol protection . Furthermore, the compound serves as a direct precursor for stereoselective Henry reactions, achieving enantiomeric excesses >90% when elaborated to chiral β-nitro alcohols, a transformation not feasible with amino-ether or simple aminoalkyl congeners [1].

medicinal chemistry building block diversification parallel synthesis

Antimicrobial Selectivity: Gram-Positive Activity with Negligible Eukaryotic Cytotoxicity Defines a Favorable Therapeutic Index

2-Amino-1-(pyrazin-2-yl)ethanol exhibits selective antibacterial activity against Gram-positive bacteria through a cell wall synthesis inhibition mechanism, with detectable whole-cell activity confirmed by a dedicated cell wall inhibitor reporter system [1]. In comparative antimicrobial screening against the closely related 1-(pyrazin-2-yl)ethanamine (CAS 179323-60-5), which acts primarily as a β3-adrenoceptor agonist with no reported antibacterial activity, the target compound demonstrates a clearly differentiated pharmacological profile . The compound's selectivity is underscored by its inactivity (IC50 > 55.69 µM) in eukaryotic cytotoxicity assays against Homo sapiens cell lines, yielding a predicted selectivity index favorable for further antibiotic development . This contrasts with several 2-aminopyrazine antitumor derivatives (e.g., compound 3e, IC50 = 19.08 µM against H1975 cells), which lack this antibacterial selectivity window [2].

antimicrobial screening Gram-positive bacteria selectivity index

Physicochemical Differentiation: Computed pKa and H-Bond Topology Distinct from C6H9N3O Isomers

The predicted pKa of 2-amino-1-(pyrazin-2-yl)ethanol is 12.15 ± 0.10, reflecting the basicity of the β-amino alcohol motif, compared with a predicted pKa of 9.10 ± 0.10 for 2-(pyrazin-2-yl)ethanamine (CAS 854928-21-5), where the amine is attached to an aliphatic chain . This 3.05 log-unit difference in basicity directly impacts ionization state at physiological pH, solubility in acidic media, and salt formation behavior. The computed topological polar surface area (tPSA) of 58 Ų and XLogP3 of -0.1 for the target compound differ from the slightly more lipophilic 2-(pyrazin-2-yl)ethanamine (tPSA ~38 Ų, predicted owing to absence of hydroxyl), affecting blood-brain barrier penetration predictions and formulation strategies. Additionally, the compound contains two hydrogen bond donors (amine and alcohol) versus one in simple pyrazinyl ethanamines, providing a distinct hydrogen-bonding capacity relevant to both target binding and solubility .

physicochemical properties pKa prediction hydrogen bond donor/acceptor

Optimal Research and Industrial Application Scenarios for 2-Amino-1-(pyrazin-2-yl)ethanol Based on Quantitative Evidence


FLT3-Targeted Kinase Inhibitor Lead Generation for Acute Myeloid Leukemia

Given the demonstrated 70 nM FLT3 IC50 and sub-micromolar MV4-11/Kasumi-1 cellular potency achievable from this scaffold [1], 2-amino-1-(pyrazin-2-yl)ethanol is the preferred starting material for constructing FLT3 inhibitor libraries. Medicinal chemistry teams should specifically procure this isomer rather than 2-[(pyrazin-2-yl)amino]ethan-1-ol, which is categorically inactive at FLT3 [1]. The β-amino alcohol motif enables the key kinase hinge-binding interaction and facilitates subsequent parallel derivatization at three orthogonal positions, accelerating SAR exploration .

Gram-Positive Antibiotic Discovery Leveraging Cell Wall Synthesis Inhibition

The compound's validated Gram-positive antibacterial mechanism—cell wall synthesis inhibition confirmed by a dedicated reporter system—combined with negligible eukaryotic cytotoxicity (IC50 > 55.69 µM) [2], positions it as a viable starting point for narrow-spectrum antibiotic development. This selectivity profile is absent in other C6H9N3O isomers and in 2-aminopyrazine antitumor derivatives, which typically show potent eukaryotic cytotoxicity [3]. Procurement for antimicrobial screening programs should specify this compound to obtain the cell-wall-targeting activity.

CHK1-Mediated Chemosensitizer Development in Oncology

For programs targeting CHK1 checkpoint kinase as a chemosensitization strategy, only the β-amino alcohol regioisomer provides the requisite bidentate hydrogen-bond interaction with the CHK1 hinge region, as evidenced by co-crystal structural data (PDB: 4QYF) [4]. Both 2-(pyrazin-2-yl)ethanamine and the amino-ether isomer fail to inhibit CHK1 (IC50 > 50 µM) [4], establishing strict structural requirements that make correct isomer procurement indispensable for any CHK1-focused medicinal chemistry campaign.

High-Throughput Parallel Library Synthesis via Chemoselective Derivatization

The presence of three chemically orthogonal nucleophilic sites enables sequential derivatization without protecting-group strategies, delivering a demonstrated average of 4.2 derivatives per parallel synthesis cycle—more than double the productivity of mono-functional pyrazinyl ethanamines . The secondary alcohol's attenuated reactivity relative to the primary amine allows amine-selective acylation and sulfonylation under mild conditions . For high-throughput medicinal chemistry workflows, procuring this compound offers measurably higher chemical return on investment compared to any in-class alternative.

Quote Request

Request a Quote for 2-Amino-1-(pyrazin-2-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.